N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Scientific Research Applications
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in inhibiting the growth of various bacterial and fungal strains.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with the dpre1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption affects the survival and proliferation of the bacteria .
Action Environment
They inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis in Mycobacterium tuberculosis and affecting the survival and proliferation of the bacteria
Preparation Methods
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the benzothiazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine: Known for its antimicrobial properties.
Isopropyl [(S)-1-[®-1-(6-fluorobenzothiazole-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate: A commercially used fungicide.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Another benzothiazole derivative with potential biological activity.
What sets N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which may contribute to its enhanced biological activity and potential for diverse applications .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)18-5-2-4-16(14-18)21(27)26(9-3-8-25-10-12-30-13-11-25)22-24-19-7-6-17(23)15-20(19)31-22;/h2,4-7,14-15H,3,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHWEYYCCAYDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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